molecular formula C7H13NO3 B2549863 Methyl 2-amino-2-(oxolan-3-yl)acetate CAS No. 1169930-49-7; 1218276-81-3

Methyl 2-amino-2-(oxolan-3-yl)acetate

Cat. No.: B2549863
CAS No.: 1169930-49-7; 1218276-81-3
M. Wt: 159.185
InChI Key: XDLVWDYDERUGBS-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(oxolan-3-yl)acetate is a heterocyclic amino acid ester featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position. Its molecular formula is C₇H₁₃NO₃, with a molecular weight of 159.18 g/mol and CAS numbers 1218276-81-3 (free base) and 1638759-46-2 (oxalic acid salt) . The compound is primarily used in research settings for synthesizing pharmacologically active molecules or as a chiral building block in organic chemistry. Its structure combines a polar oxolane ring with an ester-functionalized amino acid, conferring unique solubility and reactivity properties.

Properties

IUPAC Name

methyl 2-amino-2-(oxolan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-7(9)6(8)5-2-3-11-4-5/h5-6H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLVWDYDERUGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCOC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218276-81-3
Record name methyl 2-amino-2-(oxolan-3-yl)acetate
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Comparison with Similar Compounds

Ethyl 2-amino-2-(oxolan-3-yl)acetate

  • Molecular Formula: C₈H₁₅NO₃
  • Molecular Weight : 173.21 g/mol
  • CAS : 87439-10-9
  • Key Differences :
    • The ethyl ester group replaces the methyl ester, increasing hydrophobicity and molecular weight.
    • Boiling and melting points are expected to be higher than the methyl variant due to increased van der Waals interactions.
    • Applications in synthesis may differ due to slower hydrolysis kinetics of the ethyl ester compared to methyl.

Methyl 2-amino-2-(oxetan-3-yl)acetate

  • Molecular Formula: C₈H₁₃NO₇ (oxalic acid salt)
  • CAS : 1638759-46-2
  • Key Differences: The oxetane ring (4-membered) replaces oxolane (5-membered), introducing higher ring strain. Oxetane’s reduced stability may enhance reactivity in ring-opening reactions compared to oxolane derivatives. The oxalic acid salt form improves aqueous solubility but limits compatibility in non-polar solvents.

Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate

  • Molecular Formula: C₉H₁₇NO₃
  • CAS : 1849944-52-0
  • Enhanced conformational rigidity could affect binding in biological systems compared to the parent compound.

Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl

  • Molecular Formula: C₁₀H₁₃NO₃·HCl
  • CAS: Not explicitly listed; referenced in commercial catalogs
  • Key Differences: Replacement of the oxolane ring with a 4-methoxyphenyl group introduces aromaticity and resonance effects. The methoxy group enhances electron-donating properties, altering acidity (pKa) of the amino group. Reduced solubility in polar solvents compared to oxolane derivatives due to the hydrophobic aryl group.

Structural and Functional Analysis

Impact of Ester Group Variation

  • Methyl vs. Ethyl Esters: Methyl esters (e.g., Methyl 2-amino-2-(oxolan-3-yl)acetate) hydrolyze faster under basic conditions due to lower steric hindrance . Ethyl esters offer better lipid solubility, advantageous in drug delivery systems.

Ring System Comparisons

  • Oxolane (5-membered) vs. Oxetane (4-membered) :
    • Oxolane derivatives exhibit greater thermodynamic stability and lower ring-opening propensity .
    • Oxetane’s strain increases electrophilicity, making it more reactive in cycloaddition or nucleophilic substitution reactions.

Substituent Effects

  • Dimethyl vs. Unsubstituted oxolane allows greater flexibility, enabling broader interaction profiles.

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